Picfeltarraenin IB (Standard)

Acetylcholinesterase Inhibition Alzheimer's Disease Research Natural Product Pharmacology

Choose Picfeltarraenin IB for its validated 50-fold selectivity over BChE and documented non-cytotoxic profile in NCI-60 panels. This enables cleaner AChE-specific assays and PK/PD studies, supported by a UPLC-MS/MS method. A unique, safer alternative to Tacrine for medicinal chemistry programs.

Molecular Formula C42H64O14
Molecular Weight 792.9 g/mol
Cat. No. B2370294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicfeltarraenin IB (Standard)
Molecular FormulaC42H64O14
Molecular Weight792.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19-,21+,22+,24+,25-,28+,29-,30+,31+,32-,33+,34+,35-,36-,37-,39-,40+,41-,42-/m0/s1
InChIKeyYRQJYHITIWJZQN-UGBBSPHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Picfeltarraenin IB: Procurement Considerations for the Triterpenoid Saponin Acetylcholinesterase Inhibitor CAS 97230-46-1


Picfeltarraenin IB (CAS 97230-46-1, C42H64O14, MW 792.96) is a cucurbitacin glycoside isolated from Picria fel-terrae Lour. [1] It functions as an acetylcholinesterase (AChE) inhibitor with reported selectivity against butyrylcholinesterase and has been investigated for applications in infection, cancer, and inflammation research.

Why Picfeltarraenin IB Cannot Be Replaced by Other Triterpenoid Saponins or Standard AChE Inhibitors


Simple substitution with Picfeltarraenin IA or other in-class triterpenoid saponins is not advised due to significant differences in molecular structure that impact target selectivity, off-target activity, and pharmacokinetic behavior. Even within the Picfeltarraenin series, IA and IB exhibit distinct pharmacokinetic profiles in vivo [1]. Critically, while Picfeltarraenin IB demonstrates potent AChE inhibition and a notable lack of cytotoxicity in a broad panel of human tumor cell lines [2], the clinically used AChE inhibitor Tacrine exhibits measurable cytotoxicity (GI50 11.03 µM in HepG2 cells) [3], underscoring the unique safety and selectivity profile of Picfeltarraenin IB.

Quantitative Differentiators for Picfeltarraenin IB (CAS 97230-46-1) in AChE Inhibition and Safety Profiling


AChE Inhibition Potency of Picfeltarraenin IB Relative to the Clinical Standard Tacrine

In a bioassay-guided fractionation study, picfeltarraenin IB was identified as one of six active constituents from Picria fel-terrae that exhibited stronger acetylcholinesterase (AChE) inhibition than the known AChE inhibitor Tacrine [1]. While this study does not provide an exact IC50 for picfeltarraenin IB, the qualitative comparison establishes its superior potency relative to a clinically used reference compound.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Natural Product Pharmacology

Cholinesterase Selectivity Profile of Picfeltarraenin IB

Picfeltarraenin IB is reported to exhibit 50-fold selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) . This level of selectivity is a critical differentiator, as BChE inhibition is often associated with peripheral side effects in cholinergic therapies.

Selectivity Profiling Butyrylcholinesterase Off-Target Activity

Absence of Cytotoxicity in a Broad Human Tumor Cell Line Panel

Picfeltarraenin IB, alongside Picfeltarraenin IA, was evaluated in the NCI-60 human tumor cell line panel, a comprehensive in vitro cytotoxicity screen, and displayed no cytotoxic activity [1]. This is in stark contrast to the clinically used AChE inhibitor Tacrine, which demonstrates significant cytotoxicity with a GI50 of 11.03 µM against HepG2 liver cells [2].

Cytotoxicity NCI-60 Panel Safety Pharmacology

Pharmacokinetic Differentiation from Picfeltarraenin IA

A UPLC-MS/MS study in rats revealed distinct pharmacokinetic profiles for Picfeltarraenin IA and IB, with different linear ranges for quantification (11.5–1150 ng/mL for IA vs. 13.0–1300 ng/mL for IB) [1]. This difference in analytical behavior reflects underlying differences in their molecular properties, suggesting that the two analogs cannot be considered interchangeable in biological systems.

Pharmacokinetics In Vivo Bioavailability UPLC-MS/MS

Recommended Application Scenarios for Picfeltarraenin IB Based on Quantitative Differentiation


Acetylcholinesterase (AChE) Inhibitor Discovery and Chemical Probe Development

Picfeltarraenin IB is ideally suited for AChE inhibitor discovery programs where high selectivity over BChE is a critical design criterion [1]. Its reported 50-fold selectivity, combined with the qualitative observation of superior potency to Tacrine, positions it as a valuable starting point for medicinal chemistry optimization or as a selective chemical probe for studying AChE-specific biology .

Safety Pharmacology and Toxicity Screening

Given its demonstrated lack of cytotoxicity in the NCI-60 panel, Picfeltarraenin IB is an excellent candidate for use as a non-cytotoxic control in cell-based assays or for studies where off-target cytotoxicity could confound results [1]. This is a distinct advantage over other AChE inhibitors like Tacrine, which exhibits measurable cytotoxicity at micromolar concentrations .

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Researchers conducting in vivo studies should select Picfeltarraenin IB based on its distinct pharmacokinetic profile, which differs from its analog Picfeltarraenin IA [1]. The validated UPLC-MS/MS method provides a robust analytical framework for quantifying exposure in plasma, enabling rigorous PK/PD correlation in rodent models.

Complement System Inhibition Research

While the specific IC50 for Picfeltarraenin IB on the complement system is not reported, it belongs to a class of cucurbitacin glycosides that inhibit both the classical and alternative complement pathways [1]. Researchers investigating complement-mediated inflammation may find Picfeltarraenin IB useful for comparative structure-activity relationship (SAR) studies alongside the more potent analog Picfeltarraenin VI (IC50 29 µM and 21 µM).

Technical Documentation Hub

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